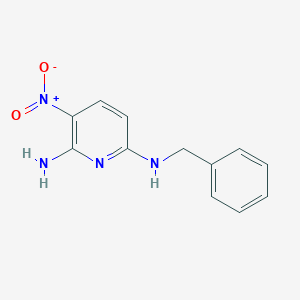

2-Amino-6-(benzylamino)-3-nitropyridine

説明

2-Amino-6-(benzylamino)-3-nitropyridine (C₁₂H₁₁N₄O₂) is a nitro-substituted pyridine derivative featuring amino and benzylamino functional groups. It is a yellow solid with a density of 1.447 g/cm³, boiling point of 464.5°C, and molecular weight of 262.24 g/mol . This compound is primarily used as a synthetic intermediate in pharmaceuticals, notably in the production of Flupirtine maleate, a non-opioid analgesic . Its structure combines electron-withdrawing (nitro) and electron-donating (amino/benzylamino) groups, enabling diverse reactivity in heterocyclic synthesis .

特性

IUPAC Name |

6-N-benzyl-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-12-10(16(17)18)6-7-11(15-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGAMBSCSBOXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-amino-6-(benzylamino)pyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to enhance the efficiency and sustainability of the process.

化学反応の分析

Types of Reactions

2-Amino-6-(benzylamino)-3-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed

Reduction: 2-Amino-6-(benzylamino)-3-aminopyridine.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Oxidized derivatives with additional functional groups.

科学的研究の応用

2-Amino-6-(benzylamino)-3-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-Amino-6-(benzylamino)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity, while the amino groups can form hydrogen bonds or participate in other interactions with the target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-Amino-6-(4-fluorobenzylamino)-3-nitropyridine (CAS 33400-49-6)

- Structure : Differs by a fluorine atom on the benzyl group.

- Properties : Higher lipophilicity (log P) due to fluorine’s electronegativity, enhancing metabolic stability.

- Application : Key intermediate in Flupirtine synthesis; fluorination improves bioavailability .

- Synthetic Yield: Not explicitly reported, but fluorinated analogs often require specialized conditions (e.g., Ra-Nickel hydrogenation) .

2-Amino-6-methyl-3-nitropyridine (CAS N/A)

- Structure: Methyl group replaces benzylamino.

- Properties : Lower molecular weight (153.14 g/mol), simpler structure, reduced steric hindrance .

- Reactivity: Less prone to steric effects in cyclization reactions but lacks the electronic diversity of benzylamino .

2-Methoxy-4-methyl-3-nitropyridine (7d)

Physicochemical Properties

| Property | 2-Amino-6-(benzylamino)-3-nitropyridine | 2-Amino-6-methyl-3-nitropyridine | 2-Amino-6-(4-fluorobenzylamino)-3-nitropyridine |

|---|---|---|---|

| Molecular Weight | 262.24 g/mol | 153.14 g/mol | 262.24 g/mol (fluorine adds 19 g/mol) |

| Boiling Point | 464.5°C | Not reported | ~470°C (estimated) |

| Log P (Lipophilicity) | ~2.1 (estimated) | ~1.5 | ~2.5 (fluorine increases hydrophobicity) |

| Key Functional Groups | Nitro, amino, benzylamino | Nitro, amino, methyl | Nitro, amino, 4-fluorobenzylamino |

生物活性

Overview

2-Amino-6-(benzylamino)-3-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with amino, benzylamino, and nitro groups. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and biological research. Its potential applications include serving as a building block for pharmaceuticals and as a probe in biochemical assays.

The compound's chemical structure allows it to participate in various chemical reactions, such as reduction, substitution, and oxidation. The presence of the nitro group can influence its reactivity and binding affinity, while the amino groups can form hydrogen bonds or participate in other interactions with biological targets.

The biological activity of this compound primarily relates to its interaction with specific biological targets, such as enzymes or receptors. The mechanism of action is influenced by the compound's ability to modulate these targets, potentially leading to therapeutic effects.

Toll-Like Receptor (TLR) Agonism

A study highlighted that derivatives of pyridine compounds, including those with benzyl substitutions, exhibited TLR7 agonistic activity. Specifically, compounds with N-benzyl substituents were found to enhance TLR7-specific activity without compromising specificity at TLR8. These compounds induced Type I interferon (IFN-α) production in human peripheral blood mononuclear cells (PBMCs), suggesting their potential as adjuvants in immunotherapy .

Pancreatic β-Cell Protection

Research has shown that certain derivatives related to this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. For instance, N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives demonstrated significant protective effects against ER stress-induced dysfunction in β-cells, with an EC50 value of 0.1 μM for maximal activity . This indicates a promising avenue for diabetes treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-6-(methylamino)-3-nitropyridine | Methyl group instead of benzyl | Moderate TLR7 activity |

| 2-Amino-6-(ethylamino)-3-nitropyridine | Ethyl group instead of benzyl | Lower activity compared to benzyl derivative |

| 2-Amino-6-(phenylamino)-3-nitropyridine | Phenyl group instead of benzyl | Similar activity but less potent |

The presence of the benzylamino group in this compound enhances its steric and electronic properties compared to other similar compounds, which may contribute to its unique biological activities.

Case Studies and Research Findings

- TLR Agonistic Activity : A study found that specific modifications on the pyridine ring significantly influenced TLR7 agonistic potency. Compounds with N-benzyl substituents exhibited enhanced activity, suggesting the importance of structural nuances in developing immunomodulatory agents .

- β-Cell Protection : Another research effort focused on the synthesis of new scaffolds based on benzylamine derivatives that protect β-cells from ER stress. The identified compound WO5m showed exceptional potency (EC50 = 0.1 μM), indicating its potential for therapeutic applications in diabetes management .

Q & A

Basic: What synthetic routes are most reliable for preparing 2-Amino-6-(benzylamino)-3-nitropyridine, and what critical parameters influence yield?

Answer:

A common approach involves nucleophilic aromatic substitution (NAS) or reductive amination. For example, substituting a nitro group at position 3 with benzylamine under controlled pH (7–9) and temperature (60–80°C) can yield the target compound. Solvent choice (e.g., DMF or ethanol) and catalyst (e.g., Pd/C for reductions) significantly impact reaction efficiency. Purity optimization requires post-synthesis column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm structure via H NMR (e.g., δH: 4.59 ppm for CHPh, 8.57 ppm for NH groups) .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

Key techniques include:

- H/C NMR : Identify characteristic peaks, such as the benzyl CH (δH 4.59 ppm; δC 45.72 ppm) and aromatic protons (δH 5.94–7.56 ppm) .

- HPLC : Use a C18 column with a mobile phase (acetonitrile/water 70:30) to verify purity (>99%) and retention time (~6.65 min) .

- Mass Spectrometry (ESI) : Confirm molecular ion [MH] at m/z 287.2 . Cross-reference with computational predictions (e.g., Gaussian software) for electronic transitions.

Advanced: How to resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

Discrepancies may arise from solvent polarity, impurities, or hydration states. Methodologically:

- Solubility Screening : Perform gravimetric analysis in DMSO, ethanol, and chloroform at 25°C.

- Thermogravimetric Analysis (TGA) : Rule out hydrate formation by monitoring mass loss at 100–150°C.

- HPLC-PDA : Detect trace impurities (e.g., unreacted benzylamine) that alter solubility profiles .

Advanced: What mechanistic insights explain the reactivity of the nitro group at position 3 during functionalization?

Answer:

The nitro group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution at positions 2 and 5. Computational studies (DFT, B3LYP/6-31G*) reveal:

- Electrostatic Potential Maps : High positive charge density at position 6, favoring benzylamine addition.

- Transition-State Analysis : Lower activation energy for NAS at position 6 vs. position 2. Validate experimentally via kinetic studies (UV-Vis monitoring at 300 nm) .

Advanced: How can researchers address inconsistencies in reported 13^{13}13C NMR chemical shifts for this compound?

Answer:

Variations may stem from solvent effects (DMSO vs. CDCl) or pH-dependent tautomerism. To standardize:

- Solvent Calibration : Acquire spectra in deuterated DMSO with TMS as an internal reference.

- pH Control : Adjust to pH 7–8 to stabilize the amino-nitro tautomer.

- 2D NMR (HSQC/HMBC) : Correlate H-C couplings to resolve ambiguous assignments (e.g., δC 149.59 ppm for nitropyridine carbons) .

Basic: What purification strategies are optimal for isolating this compound from byproducts?

Answer:

- Recrystallization : Use ethanol/water (3:1) at 0–5°C to precipitate pure crystals.

- Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate).

- HPLC Prep-Scale : For high-purity demands (>99.9%), use a semi-preparative C18 column .

Advanced: How to design experiments to probe the compound’s potential as a ligand in coordination chemistry?

Answer:

- UV-Vis Titration : Monitor metal-ligand charge transfer bands (e.g., with Cu or Fe) at 400–600 nm.

- X-ray Crystallography : Co-crystallize with AgNO or ZnCl to determine binding geometry.

- DFT Calculations : Predict binding affinity via Mulliken charges on amino and nitro groups .

Advanced: What analytical approaches can distinguish this compound from its regioisomers?

Answer:

- IR Spectroscopy : Identify NO asymmetric stretching (~1520 cm) and NH bending (~1600 cm).

- High-Resolution MS : Differentiate isomers via exact mass (e.g., Δm/z < 0.001).

- XRD : Compare unit cell parameters (e.g., space group P2/c for the target vs. Pna2 for regioisomers) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- GHS Compliance : Classify as a Category 6.1 toxic solid (UN 2811). Use PPE (gloves, goggles) and work in a fume hood.

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite.

- Storage : Keep in amber vials at 2–8°C, protected from light and moisture .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites.

- MD Simulations : Model solvation effects in DMSO or water to predict reaction pathways.

- SAR Studies : Correlate substituent effects (e.g., electron-donating groups on benzyl) with experimental rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。